molecular formula C17H11Br5N2O3 B1474373 aspidostomide C CAS No. 1610046-62-2

aspidostomide C

Cat. No. B1474373
CAS RN: 1610046-62-2
M. Wt: 690.8 g/mol
InChI Key: IZXKDVRAZUASKN-LLVKDONJSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of aspidostomide C are not explicitly mentioned in the sources I have access to . These properties typically include characteristics such as molecular weight, solubility, melting point, boiling point, and chemical reactivity.

Scientific Research Applications

Isolation and Characterization

  • Bromopyrrole Alkaloids Isolation : Aspidostomide C was isolated from the Patagonian bryozoan Aspidostoma giganteum, along with other bromopyrrole alkaloids like aspidostomides A-H and aspidazide A. These compounds have bromopyrrole carboxylic acid as a common structural motif. Aspidostomide E, specifically, showed moderate activity against the 786-O renal carcinoma cell line (Patiño C. et al., 2014).

Synthesis and Derivatives

  • Total Synthesis of Aspidostomide C : Research on the total synthesis of aspidostomide C and its analogues was conducted. This included efforts towards synthesizing aspidostomide D, leading to the creation of regioisomeric N-methyl aspidostomide D and its analogues. The synthesis process featured intramolecular cyclization, dehydration, oxidation, and Lewis acid-mediated regioselective epoxide ring opening (Hussain M. A. & Khan F., 2019).

Pharmacological Activities

  • Anticancer Properties : Aspidostomide C, particularly aspidostomide E, demonstrated potential anticancer properties. It was moderately active against the 786-O renal carcinoma cell line, indicating its potential application in cancer research and therapy (Patiño C. et al., 2014).

Mechanism of Action

The mechanism of action of aspidostomide C is not explicitly mentioned in the sources I have access to . The mechanism of action of a compound typically refers to how it interacts with biological systems to exert its effects.

Safety and Hazards

The safety and hazards associated with aspidostomide C are not explicitly mentioned in the sources I have access to . Safety data typically includes information about toxicity, handling precautions, and emergency procedures.

Future Directions

The future directions for research on aspidostomide C are not explicitly mentioned in the sources I have access to . Future directions could include further studies on its synthesis, properties, and potential applications.

properties

IUPAC Name

3,4,5-tribromo-N-[(2S)-2-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxyethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br5N2O3/c18-7-1-2-10-12(13(7)21)14(22)15(24-10)17(27)23-5-11(25)6-3-8(19)16(26)9(20)4-6/h1-4,11,24-26H,5H2,(H,23,27)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXKDVRAZUASKN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=C2Br)C(=O)NCC(C3=CC(=C(C(=C3)Br)O)Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC(=C2Br)C(=O)NC[C@H](C3=CC(=C(C(=C3)Br)O)Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br5N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

aspidostomide C

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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